molecular formula C11H8N6OS2 B12255355 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B12255355
M. Wt: 304.4 g/mol
InChI Key: DHHZCFGVLHBYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide ( 1234916-03-0) is a synthetic organic compound with a molecular formula of C11H8N6OS2 and a molecular weight of 304.35 g/mol . This reagent features a complex structure integrating multiple nitrogen-containing heterocycles, including a 1,3,4-thiadiazole and a thiazole ring, linked by a carboxamide bridge and further functionalized with a pyrazine moiety. The 1,3,4-thiadiazole core is a recognized pharmacophore in medicinal chemistry, known for its significant biological activities and ability to contribute to mesoionic properties that facilitate strong interactions with biomolecules . Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated a wide spectrum of promising biological activities in scientific research. Notably, novel 1,3,4-thiadiazole derivatives have shown potent in vitro antimicrobial properties, including activity against pathogenic bacteria such as S. aureus and P. aeruginosa , as well as antifungal effects against black fungi like Rhizopus oryzae . Furthermore, this class of compounds is extensively investigated for its cytotoxic properties, with numerous derivatives reported as potential anticancer agents that can inhibit the growth of various human tumor cell lines . Additional research areas for 1,3,4-thiadiazole derivatives include their application as anti-epileptic agents, with studies indicating mechanism of action through the GABAergic system . The presence of both the 1,3,4-thiadiazole and the thiazole ring in a single molecule makes this compound a valuable building block for researchers in drug discovery and development, particularly for synthesizing novel molecules and probing new biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H8N6OS2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H8N6OS2/c1-6-16-17-11(20-6)15-9(18)8-5-19-10(14-8)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18)

InChI Key

DHHZCFGVLHBYSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

Reaction Pathways and Conditions

The thiadiazole core is synthesized via cyclization reactions involving methyl-substituted precursors. Two primary methods are reported:

Method Reagents/Conditions Yield Key References
Cyclization of Thiosemicarbazide Methyl isothiocyanate + hydrazine → methylthiourea → cyclization with POCl₃ ~60%
Cyclization of Thiosemicarbazide and Ketone Acetone + thiosemicarbazide + POCl₃ 50–70%
Detailed Protocol for Thiosemicarbazide Cyclization:
  • Step 1 : React methyl isothiocyanate (1.0 equiv) with hydrazine hydrate (1.0 equiv) in ethanol at reflux for 2 hours to form methylthiourea.
  • Step 2 : Treat the intermediate with POCl₃ (1.5 equiv) under anhydrous conditions at 80–90°C for 1 hour.
  • Step 3 : Quench the reaction with ice water, neutralize with NaOH, and recrystallize from ethanol.

Key Observations :

  • POCl₃ facilitates cyclization by activating thiosemicarbazide derivatives.
  • Purity is confirmed via TLC (silica gel, EtOAc/hexane) and NMR.

Synthesis of 2-(pyrazin-2-yl)thiazole-4-carboxylic Acid

Hantzsch-Type Cyclization

The thiazole-pyrazine hybrid is synthesized via condensation of pyrazine-2-carboxaldehyde with a thioamide and a ketone .

Step Reagents Conditions Yield References
Cyclization Pyrazine-2-carboxaldehyde + thioacetamide + acetone Reflux in ethanol, 4–6 hours 50–70%
Protocol:
  • Step 1 : Dissolve pyrazine-2-carboxaldehyde (1.0 equiv), thioacetamide (1.0 equiv), and acetone (1.0 equiv) in ethanol (10 mL).
  • Step 2 : Reflux the mixture under nitrogen for 4–6 hours.
  • Step 3 : Cool, filter, and recrystallize from methanol.

Critical Factors :

  • Regioselectivity : The pyrazin-2-yl group occupies the 2-position of the thiazole ring due to electronic directing effects.
  • Purification : Column chromatography (EtOAc/hexane) ensures >95% purity.

Amide Bond Formation

Activation of Carboxylic Acid to Acid Chloride

The thiazole carboxylic acid is converted to its acid chloride for efficient coupling:

Method Reagents Conditions Yield References
SOCl₂-Mediated Activation SOCl₂ (1.2 equiv) + DMF (cat.) Reflux at 110°C, 1 hour >90%
Protocol:
  • Step 1 : Dissolve 2-(pyrazin-2-yl)thiazole-4-carboxylic acid (1.0 equiv) in dry toluene (10 mL).
  • Step 2 : Add SOCl₂ (1.2 equiv) and DMF (0.1 equiv) under nitrogen.
  • Step 3 : Reflux for 1 hour, then evaporate toluene under reduced pressure.

Coupling with 5-Methyl-1,3,4-thiadiazol-2-amine

The acid chloride reacts with the thiadiazole amine in anhydrous conditions :

Method Reagents Conditions Yield References
TEA-Mediated Aminolysis TEA (2.0 equiv), DCM, RT Stir for 12–16 hours 60–80%
Protocol:
  • Step 1 : Dissolve the acid chloride (1.0 equiv) in DCM (10 mL).
  • Step 2 : Add 5-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and TEA (2.0 equiv).
  • Step 3 : Stir at RT for 12–16 hours, then dilute with water and extract with EtOAc.

Alternative Method :

  • Coupling Agents : HATU (1.5 equiv) + DIPEA (2.0 equiv) in DMF, RT, 12 hours (Yield: 70–85%).

Characterization Data

Spectroscopic and Analytical Data

Parameter Value References
IR (KBr, cm⁻¹) 3200–3300 (NH), 1670 (C=O), 1570 (C=N)
¹H NMR (DMSO-d₆) δ 8.5–8.8 (pyrazine), 7.2–7.6 (thiazole), 2.4 (methyl)
LCMS m/z 303.1 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity in Thiazole Formation :
    • Pyrazine-2-carboxaldehyde’s electron-withdrawing nature directs substitution to the 2-position.
  • Acid Chloride Stability :
    • Immediate use of the acid chloride is recommended due to hydrolysis risks.
  • Coupling Efficiency :
    • HATU or EDC/HOBt improves yields in polar solvents (DMF, DCM).

Summary of Key Steps and Yields

Step Description Yield References
1 Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine 50–70%
2 Hantzsch cyclization for thiazole-pyrazine 50–70%
3 Acid chloride formation >90%
4 Amide coupling 60–85%

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Anticancer Properties

The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of thiadiazole compounds, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, have shown promising results in inhibiting the growth of tumor cells.

Case Studies

A review highlighted various derivatives with IC50 values indicating potent activity against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). Notably, certain derivatives demonstrated GI50 values as low as 3.29 μg/mL against HCT116 cells .

Cell Line Compound GI50 (μg/mL) Mechanism
HCT116Thiadiazole Derivative3.29Apoptosis induction
H460Thiadiazole Derivative10Apoptosis induction
MCF-7Thiadiazole Derivative8Apoptosis induction

Antimicrobial Activities

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Compounds with similar structures have shown efficacy against various bacterial and fungal strains.

Efficacy Against Bacteria

Research indicates that thiadiazole derivatives can inhibit the growth of pathogenic bacteria by disrupting their cellular processes. For example, studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Efficacy Against Fungi

Thiadiazole compounds have also been evaluated for antifungal activity. They exhibit inhibitory effects on fungi responsible for human infections, suggesting potential therapeutic applications in treating fungal diseases .

Other Therapeutic Applications

The versatility of this compound extends beyond anticancer and antimicrobial uses.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of thiadiazole derivatives. Compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Anti-inflammatory Properties

Thiadiazole-based compounds are also being studied for their anti-inflammatory effects. They may modulate inflammatory pathways, providing a basis for their use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Thiadiazole-Thiazole Hybrids

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226439-95-7): This analog replaces the 5-methyl group on the thiadiazole with an ethylthio substituent.
  • 2-((4-(difluoromethoxy)phenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide (CAS 1203126-61-7): Incorporates a difluoromethoxyphenylamino group at the thiazole 2-position. The electron-withdrawing fluorine atoms could modulate electronic properties, influencing receptor binding or metabolic stability .

Anticancer Activity

  • 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one Derivatives :
    Analogs such as 3f (IC₅₀ = 46.34 µmol L⁻¹) and 3b (IC₅₀ = 66.84 µmol L⁻¹) exhibit potent anti-proliferative activity against MCF-7 breast cancer cells. The thiazolidin-4-one ring and nitro/fluoro substituents on the phenyl group enhance cytotoxicity compared to the parent thiadiazole-thiazole carboxamide .

Enzyme-Targeting Analogues

  • Compound 17 (MK-8189) :
    A PDE10A inhibitor featuring a 5-methyl-1,3,4-thiadiazole moiety linked to a pyrimidine core. Its potency (IC₅₀ < 1 nM) highlights the role of thiadiazole in enhancing selectivity for neurological targets .
  • Compound 26 (Secretin Receptor Agonist): A trifluoromethyl-biphenyl-thiadiazole carboximidamide with nanomolar affinity. The trifluoromethyl group and extended aromatic system improve binding kinetics compared to simpler thiadiazole carboxamides .

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) on aromatic rings enhance anticancer activity, while bulky substituents (e.g., trifluoromethyl) improve receptor selectivity .
  • Core Modifications : Replacing the thiazole-4-carboxamide with a thiazolidin-4-one (as in 3f ) increases anti-proliferative potency but reduces metabolic stability .
Pharmacokinetic and Physicochemical Properties
  • Hydrogen Bonding : The carboxamide group enables hydrogen bonding with biological targets, a feature shared with nitazoxanide derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide), which inhibit PFOR enzymes via amide-mediated interactions .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound with significant biological activity. It features a combination of thiadiazole and thiazole moieties, which contribute to its potential therapeutic applications. This article explores the compound's biological activities, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and synthesis methods.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₈N₆OS₂
Molecular Weight304.4 g/mol
CAS Number1234916-03-0

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi. The compound's mechanism may involve the inhibition of specific microbial enzymes or receptors, leading to reduced viability of pathogens.

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against strains such as Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it may be more effective than some standard antifungal agents .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The compound's ability to trigger programmed cell death is a critical factor in its anticancer efficacy .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or replication.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cell signaling pathways.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound reduces the proliferation of cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiadiazole and Thiazole Rings : Starting materials include 5-methyl-1,3,4-thiadiazole and pyrazine derivatives.
  • Reaction Conditions : Optimized conditions such as temperature and pressure are crucial for maximizing yield and purity.
  • Purification Techniques : Techniques like crystallization and chromatography are employed to purify the final product.

Comparative Analysis with Similar Compounds

Several compounds share structural features with N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-y)thiazole-4-carboxamide. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-methyl-1,3,4-thiadiazole-2-carboxamideContains a thiadiazole coreSimpler structure without the pyrazine moiety
2-(pyrazin-2-y)thiazole derivativesContains thiazole and pyrazineVariations in substituents affect biological activity
Other thiadiazole derivativesVariations in functional groupsDifferent substituents can enhance or reduce activity

Case Studies

Recent studies have provided insights into the efficacy of N-(5-methyl-1,3,4-thiadiazol-2-y)-2-(pyrazin-2-y)thiazole-4-carboxamide:

  • Anticancer Study : A study evaluated its effects on neuroblastoma cells, demonstrating a significant increase in apoptosis rates compared to untreated controls .
  • Antimicrobial Efficacy : Another investigation reported that the compound exhibited lower MIC values than standard antibiotics against Gram-positive bacteria like Staphylococcus aureus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.